2-Bromo-6-(bromomethyl)-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(bromomethyl)-4-methoxypyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of two bromine atoms, one attached to the pyridine ring and the other to a methyl group, along with a methoxy group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(bromomethyl)-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. The process can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(bromomethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding 4-methoxypyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 4-Methoxypyridine and its derivatives.
Scientific Research Applications
2-Bromo-6-(bromomethyl)-4-methoxypyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(bromomethyl)-4-methoxypyridine involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxypyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-6-methyl-4-methoxypyridine: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
4-Methoxy-2,6-dibromopyridine: Contains two bromine atoms on the pyridine ring, making it more reactive in substitution reactions.
Uniqueness
2-Bromo-6-(bromomethyl)-4-methoxypyridine is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in various chemical syntheses and research applications.
Properties
Molecular Formula |
C7H7Br2NO |
---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-bromo-6-(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
InChI Key |
OKLQJJQLYCHASF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.